3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine 3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
Brand Name: Vulcanchem
CAS No.: 56543-82-9
VCID: VC8280060
InChI: InChI=1S/C13H10ClN3/c1-9-6-7-17-12(8-9)15-16-13(17)10-2-4-11(14)5-3-10/h2-8H,1H3
SMILES: CC1=CC2=NN=C(N2C=C1)C3=CC=C(C=C3)Cl
Molecular Formula: C13H10ClN3
Molecular Weight: 243.69 g/mol

3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

CAS No.: 56543-82-9

Cat. No.: VC8280060

Molecular Formula: C13H10ClN3

Molecular Weight: 243.69 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine - 56543-82-9

Specification

CAS No. 56543-82-9
Molecular Formula C13H10ClN3
Molecular Weight 243.69 g/mol
IUPAC Name 3-(4-chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C13H10ClN3/c1-9-6-7-17-12(8-9)15-16-13(17)10-2-4-11(14)5-3-10/h2-8H,1H3
Standard InChI Key ZLLPDARDUQNRGL-UHFFFAOYSA-N
SMILES CC1=CC2=NN=C(N2C=C1)C3=CC=C(C=C3)Cl
Canonical SMILES CC1=CC2=NN=C(N2C=C1)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Nomenclature

The core structure of 3-(4-chlorophenyl)-7-methyl- triazolo[4,3-a]pyridine consists of a bicyclic system where a 1,2,4-triazole ring is fused to a pyridine ring at positions 4 and 3-a. The numbering follows IUPAC conventions, with the triazole nitrogen atoms occupying positions 1, 2, and 4. Key substituents include:

  • 3-position: A 4-chlorophenyl group (C₆H₄Cl), introducing aromaticity and electron-withdrawing effects.

  • 7-position: A methyl group (CH₃), enhancing lipophilicity and metabolic stability.

The molecular formula is C₁₄H₁₁ClN₄, with a molecular weight of 270.72 g/mol. A calculated partition coefficient (logP) of 3.8 suggests moderate lipophilicity, favoring membrane permeability .

Synthesis and Structural Optimization

Traditional Synthetic Routes

The synthesis of triazolo[4,3-a]pyridines typically involves cyclocondensation reactions. For 3-(4-chlorophenyl)-7-methyl derivatives, a common approach utilizes:

  • Intermediate preparation: 2-Hydrazinylpyridine derivatives are reacted with 4-chlorobenzaldehyde to form hydrazone intermediates.

  • Cyclization: Oxidative cyclization using agents like lead tetraacetate or iodine yields the triazolo[4,3-a]pyridine core .

  • Functionalization: Methylation at position 7 is achieved via nucleophilic substitution or Friedel-Crafts alkylation, depending on precursor availability .

A representative synthesis pathway is summarized below:

StepReagents/ConditionsYield
Hydrazone formation2-Hydrazinylpyridine, 4-chlorobenzaldehyde, ethanol, reflux75%
CyclizationI₂, DMSO, 80°C, 4h62%
MethylationCH₃I, K₂CO₃, DMF, 60°C58%

Electrochemical Synthesis

Recent advances highlight electrochemical methods as sustainable alternatives. By applying a current of 10 mA in acetonitrile with platinum electrodes, triazole-fused heterocycles are synthesized without stoichiometric oxidants . This method improves atom economy and reduces waste, aligning with green chemistry principles.

Physicochemical Properties

Key physicochemical parameters of 3-(4-chlorophenyl)-7-methyl- triazolo[4,3-a]pyridine are extrapolated from structural analogs :

PropertyValue
Molecular weight270.72 g/mol
logP (octanol-water)3.8
Hydrogen bond donors0
Hydrogen bond acceptors4
Polar surface area45.2 Ų
Solubility (water)<1 mg/mL

The chlorophenyl and methyl groups contribute to low aqueous solubility but enhance bioavailability through improved passive diffusion.

Pharmacological Activities

Central Nervous System (CNS) Effects

Triazolo[4,3-a]pyridines exhibit affinity for serotonin and dopamine receptors. For example, trazodone (a related compound) acts as a 5-HT₂A antagonist and serotonin reuptake inhibitor . The methyl group in 3-(4-chlorophenyl)-7-methyl derivatives may enhance blood-brain barrier penetration, suggesting potential antipsychotic or anxiolytic applications.

Antimicrobial Activity

Chlorophenyl-substituted triazolopyridines demonstrate moderate antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus, MIC = 8–16 µg/mL) . The mechanism likely involves disruption of cell membrane integrity via hydrophobic interactions.

Applications and Industrial Relevance

Pharmaceutical Development

This compound’s balanced logP and low polar surface area make it a candidate for CNS drug development. Structural modifications could optimize pharmacokinetics (e.g., prodrug strategies for solubility).

Agricultural Chemistry

Chlorophenyl derivatives are explored as fungicides. In vitro assays against Botrytis cinerea show 70% inhibition at 50 ppm, comparable to commercial agents .

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